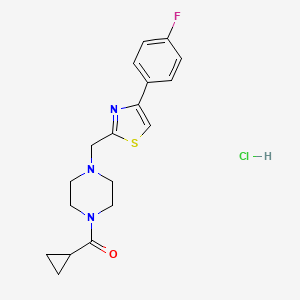

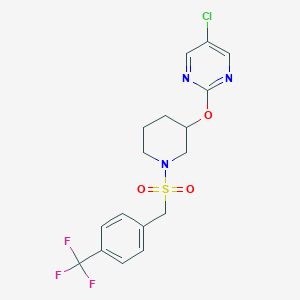

![molecular formula C10H14O3 B2481763 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid CAS No. 2490400-65-0](/img/structure/B2481763.png)

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related spiro and bicyclic compounds involves complex organic reactions, including [1+2] cycloaddition, modified Curtius reactions, and imination of cyclobutanone derivatives. For instance, 3-methylenecyclobutanecarboxylic acid and its methyl ester have been utilized as starting compounds for synthesizing novel spiro[2.3]hexane amino acids, showcasing the foundational strategies for constructing the spiro and bicyclic frameworks similar to the compound (Yashin et al., 2017). Furthermore, the use of 3-(chloromethyl)cyclobutanone for the synthesis of 2-azabicyclo[2.1.1]hexanes highlights the innovative approaches in generating the core bicyclic structures (Stevens & Kimpe, 1996).

Molecular Structure Analysis

The compound's molecular structure is characterized by its spiro and bicyclic frameworks, offering a unique conformational rigidity. This rigidity plays a crucial role in its chemical behavior and potential biochemical interactions. The detailed molecular structure analysis would involve advanced spectroscopic and computational techniques to elucidate its three-dimensional conformation and electronic properties.

Chemical Reactions and Properties

Spiro and bicyclic compounds like 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid participate in various chemical reactions, including cycloadditions, rearrangements, and functional group transformations. These reactions are influenced by the compound's unique structure, leading to specific reactivity patterns and the formation of novel derivatives with potential biological activity (Yashin et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Amino Acids : This compound has been used in the synthesis of new spiro[2.3]hexane amino acids, which are conformationally rigid analogs of γ-aminobutyric acid. These amino acids show promise as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017).

Development of Conformationally Restricted Analogs : The compound has been utilized to create conformationally restricted analogues of essential amino acids like glutamic acid and lysine, offering a pathway for novel synthetic approaches in this field (Yashin et al., 2019).

Synthesis of Azabicyclohexanes : It has been instrumental in synthesizing 2-azabicyclo[2.1.1]hexanes, compounds with the skeleton of 2,4-methanoproline, a naturally occurring insect antifeedant (Stevens & Kimpe, 1996).

Synthesis of Cyclopropane Amino Acids : This chemical has been used in synthesizing new spirane analogues of γ-aminobutyric acid, which are conformationally rigid (Yashin et al., 2015).

Development of Spirocyclic Heterocycles : The compound has been applied in creating spirocyclic heterocycles containing 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs, which are significant in biological studies (Wang et al., 2021).

Study of Carbene Reaction Intermediates : It has been used to study strained carbene reaction intermediates like spiro[3.3]hept-1-ylidene, exploring different rearrangement pathways (Rosenberg et al., 2016).

Exploration of Cyclobutane Amino Acid Analogues : Research has been conducted on the synthesis of cyclobutane amino acid analogues, providing insights into conformational restrictions and their implications in biochemistry (Avenoza et al., 2010).

Scale-Up Synthesis in Photo Flow Chemistry : The compound has been used in the scale-up synthesis of deuterium-labeled derivatives using continuous photo flow chemistry, indicating its utility in large-scale pharmaceutical applications (Yamashita et al., 2019).

Synthesis of Energetic Compounds : It has played a role in synthesizing energetic compounds via metathesis reaction, showing its potential in the development of novel materials (Kotov et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8-5-9(6-8,7(11)12)10(13-8)3-2-4-10/h2-6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTOFJPDGBUGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(C3(O2)CCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

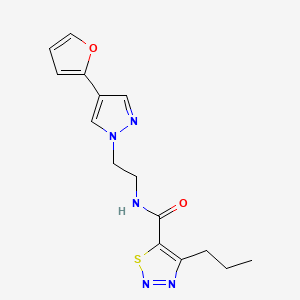

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2481684.png)

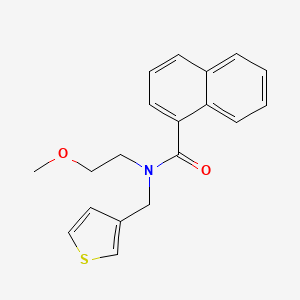

![2-[[4-(4-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2481690.png)

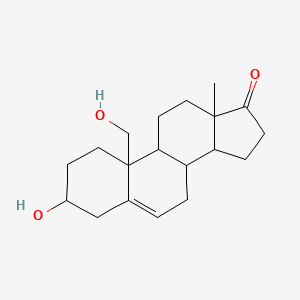

![N-(4-cyanooxan-4-yl)-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2481695.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2481697.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2481703.png)